Antibiofilm agent-4

Pseudomonas aeruginosa biofilm inhibition structure-activity relationship

Researchers studying P. aeruginosa quorum sensing frequently face confounding iron-chelation effects from dual-mechanism QS inhibitors. Antibiofilm agent-4 (CAS 3027083-73-1) resolves this via pure LasR antagonism. • Direct LasR receptor binding enables clean interrogation of virulence pathways (elastase, pyocyanin, rhamnolipid) without metal-homeostasis interference • Cross-Gram-type antibiofilm activity validated against P. aeruginosa, S. aureus, and K. pneumoniae • Top-performing diene derivative from a 19-compound cinnamoyl-furanone SAR library Supplied with verified structural identity and batch documentation for reproducible research outcomes.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
Cat. No. B12382433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiofilm agent-4
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESC1COC(=O)C1NC(=O)C=CC=CC2=CC=CC=C2
InChIInChI=1S/C15H15NO3/c17-14(16-13-10-11-19-15(13)18)9-5-4-8-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,16,17)/b8-4+,9-5+/t13-/m0/s1
InChIKeyGGTSFZXYFLSUEU-RNJYJSSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibiofilm Agent-4: Diene LasR Inhibitor Overview


Antibiofilm agent-4 (CAS 3027083-73-1), chemically defined as (2E,4E)-N-((S)-2-oxotetrahydrofuran-3-yl)-5-phenylpenta-2,4-dienamide, is a synthetic small-molecule LasR inhibitor belonging to the N-acylhomoserine lactone (AHL) mimetic class [1]. First reported by Ramírez-Trinidad et al. (2024) as 'compound 4p' within a 19-member library of cinnamoyl-containing furanones, this diene-functionalized derivative was identified as exhibiting the most pronounced antibiofilm and anti-quorum sensing (anti-QS) properties among all synthesized analogs when tested against Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae [1]. Unlike conventional antibiotics, Antibiofilm agent-4 targets the LasR quorum-sensing receptor—the top-level transcriptional regulator in the P. aeruginosa QS hierarchy—thereby disrupting virulence factor expression and biofilm formation without imposing direct bactericidal selective pressure [1].

Structural & Pharmacological Differentiation


LasR-targeting compounds span multiple chemotypes—including brominated furanones (e.g., C-30), coumarin derivatives (e.g., Antibiofilm agent-2/4T), and thiazole-based inhibitors—yet their biofilm inhibition potency, QS system selectivity, and iron-homeostasis interaction profiles differ substantially [1][2]. Antibiofilm agent-4 features a distinctive diene-containing cinnamoyl moiety conjugated to a homoserine lactone-mimetic tetrahydrofuranone core, a structural combination absent from coumarin-based agents such as Antibiofilm agent-2 (which relies on dual QS inhibition plus iron chelation with a biofilm IC50 of 3.6 µM) [2]. Within the original 19-compound library, only the diene and trimethoxylated derivatives achieved the 'best antibiofilm and anti-QS' designation, while other substitution patterns (electron-withdrawing, bulky, meta-substituted phenyl, and heterocyclic variants) showed attenuated activity, confirming that minor structural modifications produce non-linear effects on LasR antagonism and biofilm suppression [1]. Generic substitution without empirical verification therefore risks selecting a compound with a fundamentally different polypharmacology profile and reduced anti-virulence efficacy.

Head-to-Head & Cross-Study Comparisons


Intra-Series Superiority Over 18 Analogs

Among all 19 cinnamoyl-containing furanones synthesized and evaluated by Ramírez-Trinidad et al., only the diene-containing derivative (compound 4p/ Antibiofilm agent-4) and the trimethoxylated derivatives were classified as demonstrating the 'best antibiofilm and anti-QS properties' [1]. This designation places compound 4p above 17 other analogs bearing electron-donating, electron-withdrawing, bulky, meta-substituted phenyl, and heterocyclic substituents, all of which showed comparatively weaker activity profiles [1]. The paper explicitly identifies the diene functional group as a key structural determinant for maximal activity, making compound 4p the preferred choice from this chemotype series for LasR-targeted biofilm research.

Pseudomonas aeruginosa biofilm inhibition structure-activity relationship

Direct LasR Antagonism vs. Iron Chelation

Antibiofilm agent-4 (4p) acts as a direct LasR antagonist, with molecular docking confirming its binding to the LasR ligand-binding domain, thereby competitively displacing the natural autoinducer 3-oxo-C12-HSL [1]. In contrast, Antibiofilm agent-2 (compound 4T, a coumarin derivative) operates through a dual mechanism combining QS system inhibition with strong iron-chelation via pyoverdine competition, achieving a biofilm IC50 of 3.6 µM [2]. This mechanistic divergence means that Antibiofilm agent-4 provides a cleaner pharmacological tool for studying LasR-specific QS disruption without confounding effects on bacterial iron homeostasis, while Antibiofilm agent-2's iron-chelation activity may contribute to antibacterial synergism but complicates target deconvolution studies [1][2].

LasR inhibition quorum sensing mechanism of action

Multi-Species Antibiofilm Spectrum

The Ramírez-Trinidad study reports that compounds from this cinnamoyl-furanone series, including 4p, demonstrated antibiofilm activity against S. aureus, K. pneumoniae, and—most pronouncedly—P. aeruginosa [1]. This species-selectivity profile, with enhanced potency against the Gram-negative priority pathogen P. aeruginosa, aligns with the compound's LasR-targeted mechanism, as LasR is a P. aeruginosa-specific QS regulator [1]. In comparison, Antibiofilm agent-2 (4T) was evaluated exclusively against P. aeruginosa in its primary characterization [2], while the classical furanone C-30 exhibits a biofilm inhibition IC50 of approximately 15 µM against P. aeruginosa [3]. The cross-species data for 4p provides broader applicability evidence for polymicrobial biofilm research contexts.

antibiofilm spectrum Pseudomonas aeruginosa species selectivity

Anti-QS Validation via Violacein Assay

The anti-QS activity of compound 4p was confirmed using the established violacein inhibition assay in Chromobacterium violaceum, a standard reporter system for quorum sensing disruption [1]. This assay specifically measures the interruption of AHL-mediated QS signaling without requiring direct bacterial killing, distinguishing true QS inhibitors from conventional antibiotics. Antibiofilm agent-4, as a diene-containing derivative, was among the top-performing compounds in this assay [1]. In comparison, LasR-IN-5 (compound 3C), a structurally distinct LasR antagonist, achieves 77% biofilm inhibition in P. aeruginosa with a LasR IC50 of 1.37 µM, but its anti-QS validation methodology differs from that used for compound 4p .

anti-quorum sensing violacein assay virulence factor inhibition

Diene Moiety and Lactonase Stability

Natural AHL autoinducers such as 3-oxo-C12-HSL are susceptible to enzymatic degradation by bacterial lactonases and mammalian paraoxonases, which hydrolyze the homoserine lactone ring—a major limitation for their use as chemical probes in long-term biofilm studies [2]. Antibiofilm agent-4 incorporates a tetrahydrofuranone core in place of the native homoserine lactone, combined with an extended conjugated diene-phenyl system that alters the electronic environment around the carbonyl group [1]. While direct lactonase stability data for 4p has not been published, this structural modification is consistent with the design principle of lactone-stable QS inhibitors, and the compound's demonstrated antibiofilm activity in multi-day biofilm assays indirectly supports functional stability [1]. In contrast, native 3-oxo-C12-HSL has a short half-life in biological media due to rapid lactonolysis [2].

lactonase stability AHL mimic chemical stability

Research & Procurement Scenarios


LasR-Specific Pharmacological Probe

Antibiofilm agent-4 serves as a selective LasR antagonist tool compound for mechanistic studies of the P. aeruginosa QS hierarchy. Unlike Antibiofilm agent-2, which concurrently disrupts iron homeostasis via pyoverdine chelation [2], compound 4p's direct LasR binding mode [1] enables clean interrogation of LasR-regulated virulence pathways (including elastase, pyocyanin, and rhamnolipid production) without confounding metal-homeostasis effects. Recommended for transcriptional reporter assays, LasR dimerization studies, and experiments requiring preserved bacterial viability.

Polymicrobial Biofilm Inhibition

With demonstrated antibiofilm activity against both Gram-negative (P. aeruginosa, K. pneumoniae) and Gram-positive (S. aureus) pathogens [1], Antibiofilm agent-4 is uniquely suited among LasR-targeted agents for polymicrobial biofilm research. This cross-Gram-type activity profile distinguishes it from Antibiofilm agent-2, which was characterized exclusively in P. aeruginosa [2], and from PqsR-selective inhibitors that lack Gram-positive coverage. Ideal for wound infection models, catheter-associated biofilm studies, and cystic fibrosis co-infection research involving multiple pathogens.

SAR Benchmarking for AHL Mimetics

As the top-performing diene-containing derivative within a well-characterized 19-compound cinnamoyl-furanone library [1], Antibiofilm agent-4 provides an essential positive control and benchmarking standard for medicinal chemistry programs developing next-generation LasR antagonists. Its structural features—particularly the conjugated diene linker between the phenyl ring and the tetrahydrofuranone core—represent critical SAR determinants that can guide rational design of improved analogs with enhanced potency, selectivity, or pharmacokinetic properties.

Anti-Virulence Adjunct in Synergy Screening

Antibiofilm agent-4 is suitable for combination screening with conventional anti-pseudomonal antibiotics (e.g., ciprofloxacin, tobramycin) to evaluate QS inhibition as an antibiotic-resensitization strategy. While Antibiofilm agent-2 has demonstrated 200–1000-fold synergistic enhancement with ciprofloxacin and tobramycin [2], compound 4p offers a mechanistically orthogonal approach via pure LasR antagonism without iron-chelation contributions, allowing researchers to disentangle the relative contributions of QS disruption versus iron starvation to antibiotic synergy.

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